molecular formula C13H14N2O2 B3246728 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole CAS No. 17993-55-4

2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole

Cat. No.: B3246728
CAS No.: 17993-55-4
M. Wt: 230.26 g/mol
InChI Key: ZXUIDRXMXLBYIE-UHFFFAOYSA-N
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Description

2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole is a chemical compound that belongs to the indole family. It is characterized by a nitro group attached to the second position of the indole ring, and a cyclohepta ring fused to the indole structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole typically involves the nitration of the corresponding cyclohepta[b]indole precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-nitroindole: Similar structure but lacks the cyclohepta ring.

    5-nitroindole: Nitro group attached at a different position.

    2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole: Reduced form of the compound.

Uniqueness

2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole is unique due to the presence of both the nitro group and the cyclohepta ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-15(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)14-13/h6-8,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIDRXMXLBYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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